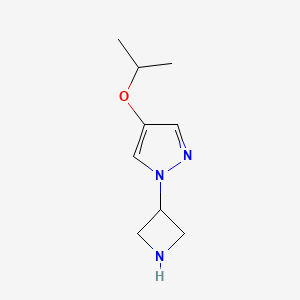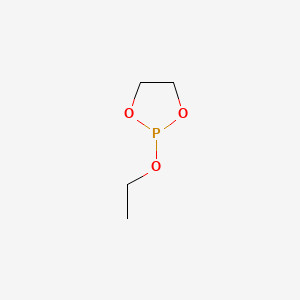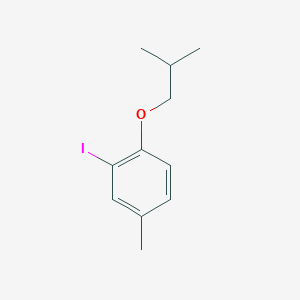
3-(2-Aminophenyl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol It is a derivative of propiolic acid, featuring an amino group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Aminophenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with propiolic acid under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-(2-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(3-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the meta position.
3-(4-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the para position.
Propiolic acid: The parent compound without the phenyl and amino groups.
Uniqueness
3-(2-Aminophenyl)prop-2-ynoic acid is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its meta and para counterparts .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-(2-aminophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,10H2,(H,11,12) |
InChIキー |
FCZGPGQKKMEUSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)




![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)





